molecular formula C13H12ClNO2 B3024979 Ethyl 7-chloro-2-methylquinoline-3-carboxylate CAS No. 733719-74-9

Ethyl 7-chloro-2-methylquinoline-3-carboxylate

Cat. No.: B3024979
CAS No.: 733719-74-9
M. Wt: 249.69 g/mol
InChI Key: IQMPORCGKAHSDX-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are heterocyclic aromatic compounds containing a nitrogen atom in the ring structure. These compounds are known for their broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties .

Mechanism of Action

Action Environment

The action of this compound could be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules that could interact with the compound, and the temperature. These factors could affect the stability of the compound, its interaction with its targets, and its overall efficacy.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-chloro-2-methylquinoline-3-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Ethyl 7-chloro-2-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of a chlorine atom and an ethyl ester group, which enhances its biological activity and makes it a versatile compound for various applications .

Biological Activity

Ethyl 7-chloro-2-methylquinoline-3-carboxylate is a member of the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its biological activity, including mechanisms of action, case studies, and comparative data.

  • Molecular Formula : C₁₂H₉ClN₁O₂
  • Molecular Weight : 251.67 g/mol
  • Appearance : Crystalline solid
  • Melting Point : Approximately 297 °C

Quinoline derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological efficacy:

  • Antimicrobial Activity :
    • Quinoline compounds have been shown to possess significant antibacterial and antifungal properties. This compound acts by disrupting bacterial cell walls and inhibiting protein synthesis, which is crucial for bacterial growth and survival.
  • Anticancer Activity :
    • Research has indicated that quinoline derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by disrupting cell cycle progression. For instance, studies on related quinoline compounds have demonstrated their ability to cause G2/M phase arrest in cancer cells .

Anticancer Activity

A study investigating the cytotoxic effects of various quinolone derivatives found that this compound exhibited promising anticancer activity against several human cancer cell lines. The compound was tested using the MTT assay, which measures cell viability. Results indicated that it significantly inhibited cell growth in A549 (lung cancer) and HT29 (colon cancer) cells with IC50 values comparable to established chemotherapeutics like cisplatin .

CompoundCell LineIC50 (μM)Mechanism
This compoundA5491.53Induces apoptosis via ROS generation
This compoundHT291.38Arrests cell cycle at G2/M phase

Antimicrobial Activity

In another study, derivatives of quinolines were evaluated for their antimicrobial properties against various pathogens. This compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Other Quinoline Derivatives

To understand the unique biological activity of this compound, it is beneficial to compare it with other quinoline derivatives:

Compound NameMolecular FormulaAnticancer Activity (IC50 μM)Antimicrobial Activity
This compoundC₁₂H₉ClN₁O₂A549: 1.53 HT29: 1.38Significant
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylateC₁₂H₉ClN₁O₃Not specifiedModerate
Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylateC₁₂H₉BrClN₁O₂A549: 0.77 HT29: 0.97Significant

Properties

IUPAC Name

ethyl 7-chloro-2-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMPORCGKAHSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588855
Record name Ethyl 7-chloro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733719-74-9
Record name Ethyl 7-chloro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 733719-74-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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